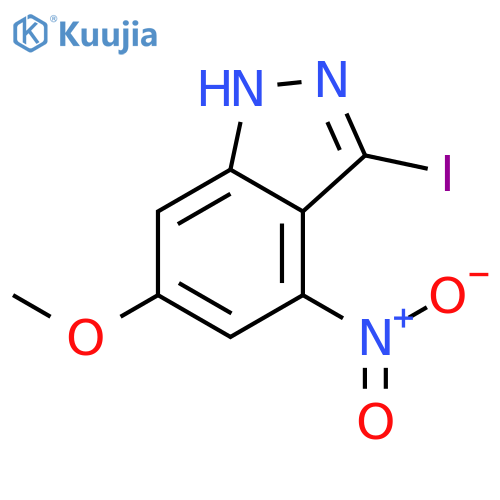

Cas no 1000341-12-7 (3-Iodo-6-methoxy-4-nitro 1H-Indazole)

1000341-12-7 structure

商品名:3-Iodo-6-methoxy-4-nitro 1H-Indazole

CAS番号:1000341-12-7

MF:C8H6N3O3I

メガワット:319.05554

CID:840468

3-Iodo-6-methoxy-4-nitro 1H-Indazole 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-6-methoxy-4-nitro-1H-indazole

- 3-Iodo-6-methoxy-4-nitro 1H-indazole

- 3-iodo-6-methoxy-4-nitro-2H-indazole

- 3-Iodo-6-methoxy-4-nitro 1H-Indazole

-

- インチ: InChI=1S/C8H6IN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11)

- InChIKey: MVRUMBZYNRQEIK-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)I

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

3-Iodo-6-methoxy-4-nitro 1H-Indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I737478-1mg |

3-Iodo-6-methoxy-4-nitro 1H-Indazole |

1000341-12-7 | 1mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM150465-1g |

3-iodo-6-methoxy-4-nitro-1H-indazole |

1000341-12-7 | 95% | 1g |

$720 | 2021-08-05 | |

| TRC | I737478-2mg |

3-Iodo-6-methoxy-4-nitro 1H-Indazole |

1000341-12-7 | 2mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A269002032-1g |

3-Iodo-6-methoxy-4-nitro-1H-indazole |

1000341-12-7 | 95% | 1g |

$663.40 | 2023-09-04 | |

| Chemenu | CM150465-1g |

3-iodo-6-methoxy-4-nitro-1H-indazole |

1000341-12-7 | 95% | 1g |

$606 | 2023-02-19 | |

| TRC | I737478-10mg |

3-Iodo-6-methoxy-4-nitro 1H-Indazole |

1000341-12-7 | 10mg |

$ 135.00 | 2022-06-04 |

3-Iodo-6-methoxy-4-nitro 1H-Indazole 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1000341-12-7 (3-Iodo-6-methoxy-4-nitro 1H-Indazole) 関連製品

- 5401-94-5(5-nitro-1H-indazole)

- 7597-18-4(6-nitro-1H-indazole)

- 2942-40-7(4-Nitro-1H-indazole)

- 27225-59-8(1H-Indazole,6-nitro-1-[(4-nitrophenoxy)methyl]-)

- 290367-99-6(3-Iodo-5-methoxy-1H-indazole)

- 41339-17-7(5-Nitro-1H-indazol-3-amine)

- 944904-29-4(5,6-Dimethoxy-3-iodo-1H-indazole)

- 70315-70-7(3-Iodo-6-nitro-1H-indazole)

- 175913-41-4(4-methoxy-6-nitro-1H-indole)

- 936138-17-9(3-Iodo-6-methoxy-1H-indazole)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量